(2Z)-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
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Overview
Description
The compound (2Z)-2-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a complex organic molecule featuring a diverse array of functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the pyrazole ring: This can be achieved through the reaction of a hydrazine derivative with a 1,3-diketone.
Attachment of the butoxy and methylphenyl groups: These groups can be introduced via electrophilic aromatic substitution reactions.
Construction of the thiazolo[3,2-b][1,2,4]triazine core: This step often involves cyclization reactions, where appropriate precursors are reacted under acidic or basic conditions to form the desired heterocyclic structure.
Final assembly: The final step involves the condensation of the pyrazole derivative with the thiazolo[3,2-b][1,2,4]triazine core under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can target the pyrazole or thiazolo[3,2-b][1,2,4]triazine rings, potentially leading to the formation of dihydro derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while substitution could introduce new functional groups such as halides or alkyl chains.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its diverse functional groups make it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound may exhibit interesting pharmacological properties. It could be investigated for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to known bioactive molecules.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its unique structure might allow it to interact with specific biological targets, making it a candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with biological targets. Potential mechanisms include:
Enzyme inhibition: The compound might bind to the active site of an enzyme, preventing substrate binding and subsequent catalytic activity.
Receptor modulation: It could interact with cell surface or intracellular receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- (2Z)-2-{[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
- (2Z)-2-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione
Uniqueness
The uniqueness of the target compound lies in its specific substitution pattern, particularly the butoxy and methyl groups on the phenyl ring. These substitutions can significantly influence the compound’s chemical reactivity and biological activity, distinguishing it from similar molecules.
Properties
Molecular Formula |
C27H25N5O3S |
---|---|
Molecular Weight |
499.6 g/mol |
IUPAC Name |
(2Z)-2-[[3-(4-butoxy-3-methylphenyl)-1-phenylpyrazol-4-yl]methylidene]-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione |
InChI |
InChI=1S/C27H25N5O3S/c1-4-5-13-35-22-12-11-19(14-17(22)2)24-20(16-31(30-24)21-9-7-6-8-10-21)15-23-26(34)32-27(36-23)28-25(33)18(3)29-32/h6-12,14-16H,4-5,13H2,1-3H3/b23-15- |
InChI Key |
OEVHCSGCGVFAJJ-HAHDFKILSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)C |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N4C(=NC(=O)C(=N4)C)S3)C5=CC=CC=C5)C |
Origin of Product |
United States |
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